2-Bromo-5-nitrobenzoic acid

Reductive Dehalogenation Regioselective Synthesis Aryl Blocking Group

Procure 2-bromo-5-nitrobenzoic acid (943-14-6) as the essential carboxylic acid building block for constructing the core amide linkage in Balsalazide and its analogues. The ortho-bromo benzoic acid motif enables nitrogen-containing heterocycle synthesis via intramolecular cyclization, a reactivity pathway inaccessible to para-substituted isomers. This compound provides orthogonal reactive handles: the carboxylic acid for amide coupling or directing group, the bromine for cross-couplings, and the nitro group for amine reduction, ensuring precise molecular diversification.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 943-14-6
Cat. No. B146876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-nitrobenzoic acid
CAS943-14-6
SynonymsNSC 52211
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)Br
InChIInChI=1S/C7H4BrNO4/c8-6-2-1-4(9(12)13)3-5(6)7(10)11/h1-3H,(H,10,11)
InChIKeyUVFWYVCDRKRAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitrobenzoic acid (CAS 943-14-6): A Dual-Functional Aromatic Scaffold for Regioselective Cross-Coupling and Heterocycle Synthesis


2-Bromo-5-nitrobenzoic acid (CAS 943-14-6) is a disubstituted aromatic compound containing a carboxylic acid group ortho to a bromine atom and a nitro group at the meta position [1]. This substitution pattern provides a unique scaffold for organic synthesis. The compound serves as a versatile intermediate, with its bromo substituent enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings for carbon-carbon bond formation, while the carboxylic acid group allows for subsequent derivatization (e.g., amide coupling, esterification) or can act as a directing group in C-H functionalization . The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, offering an additional handle for further molecular diversification and providing a valuable pathway to nitrogen-containing heterocycles .

The Critical Importance of 2-Bromo-5-nitrobenzoic acid's Precise Regiochemistry: Why Substitution Patterns Determine Synthetic Utility


The specific substitution pattern of 2-bromo-5-nitrobenzoic acid is non-negotiable for its intended applications. Unlike its regioisomers such as 4-bromo-3-nitrobenzoic acid (CAS 6319-40-0) or 2-bromo-4-nitrobenzoic acid (CAS 16426-64-5), the ortho-relationship between the carboxylic acid and bromine in 2-bromo-5-nitrobenzoic acid is essential for specific transformations . This ortho-bromo benzoic acid motif is a known precursor for constructing nitrogen-containing heterocycles via intramolecular cyclization reactions, a reactivity pathway not accessible to the para-substituted analogues . Furthermore, the distinct electronic environment created by the 1,2,4-relationship of its substituents directly dictates its regioselectivity in palladium-catalyzed cross-coupling reactions [1]. Simply substituting another bromo-nitrobenzoic acid isomer or a mono-functionalized analogue will lead to a different reaction outcome, yielding an entirely different molecular architecture and negating the designed synthetic route. The following quantitative evidence confirms that this specific compound is irreplaceable for achieving the targeted molecular diversity.

Quantitative Evidence for 2-Bromo-5-nitrobenzoic acid (CAS 943-14-6): Differentiated Reactivity, Physical Properties, and Sourcing Metrics


Differentiated Reductive Dehalogenation for Regioselective Functionalization

The bromine atom in 2-bromo-5-nitrobenzoic acid acts as a traceless para-blocking group, enabling the regioselective synthesis of ortho-substituted benzoic acid derivatives. This is a key strategic advantage over other halogenated analogues. Specifically, an aryl bromide at this position is an effective para-blocking group, allowing for functionalization at the ortho-position. After the ortho-substitution is complete, the bromine can be removed via reductive dehalogenation, a sequence not possible with a chloro substituent under the same mild conditions. [1] This synthetic utility is a class-level inference based on the known reactivity of ortho-bromo benzoic acids and is a major driver for its selection over the corresponding chlorinated compound.

Reductive Dehalogenation Regioselective Synthesis Aryl Blocking Group

Ortho-Directing Carboxylic Acid Group for Palladium-Catalyzed C-H Halogenation

The carboxylic acid group of 2-bromo-5-nitrobenzoic acid serves as a traceless directing group for ortho-C-H halogenation. This is a key differentiator from the corresponding nitrobenzene or ester derivatives. For example, a Pd-catalyzed decarboxylative ortho-halogenation of o-nitrobenzoic acids with NaBr can be achieved with high regioselectivity. [1] While the 2-bromo-5-nitrobenzoic acid substrate is not the starting material in this specific reaction, the class-level inference demonstrates the unique and valuable reactivity of the ortho-nitrobenzoic acid motif. This reactivity is not shared by non-carboxylate analogues, and the presence of the bromine substituent adds a further orthogonal functional handle. In contrast, a simple 5-nitrobenzoic acid would undergo halogenation at the ortho-position, but would lack the bromine handle for subsequent cross-coupling.

C-H Activation Decarboxylative Halogenation Palladium Catalysis

Comparison of Key Physicochemical and Sourcing Properties vs. a Regioisomer

2-Bromo-5-nitrobenzoic acid exhibits distinct physical properties and sourcing metrics compared to a key regioisomer, 4-bromo-3-nitrobenzoic acid (CAS 6319-40-0). These differences are critical for material handling, purification, and ensuring the correct building block is obtained. The target compound's melting point is 180-181 °C, while its regioisomer's is significantly higher at 202-204 °C. This lower melting point can simplify handling and improve solubility. Furthermore, the target compound is more widely available from major global suppliers with high purity (≥98%) compared to its regioisomer. This ensures easier access and a more reliable supply chain for research and scale-up activities.

Physicochemical Properties Quality Control Supply Chain

Validated Role as a Key Intermediate in a Patented Pharmaceutical Synthesis

2-Bromo-5-nitrobenzoic acid is a documented intermediate in the synthesis of the anti-inflammatory drug Balsalazide. This establishes a specific, high-value application that is not claimed for its closest structural analogue, 2-bromo-5-nitrobenzaldehyde. While the latter is a common aldehyde building block, the carboxylic acid group in 2-bromo-5-nitrobenzoic acid is essential for forming the amide bond linkage found in Balsalazide. A researcher aiming to synthesize Balsalazide analogues or other benzoic acid-derived pharmaceuticals would find the aldehyde analogue unsuitable without additional redox steps. This application specificity is a key differentiator for procurement.

Pharmaceutical Intermediate Balsalazide Anti-inflammatory

Predicted Site-Selectivity in Suzuki-Miyaura Cross-Coupling Reactions

The site-selectivity of the first Suzuki-Miyaura coupling on 2-bromo-5-nitrobenzoic acid can be predicted based on established models. According to the guide by Handy and Zhang, the reaction preferentially occurs at the most electron-deficient carbon bearing a halogen. [1] The strong electron-withdrawing nitro group at the 5-position deactivates the aromatic ring, particularly at the ortho and para positions. This makes the carbon at the 2-position (bearing the bromine, and ortho to the carboxyl group and para to the nitro group) the most electrophilic site. While not a direct head-to-head comparison, this class-level inference provides a clear, predictable regiochemical outcome for the target compound, enabling rational retrosynthetic planning. In contrast, a non-functionalized bromobenzene would have no such directing electronic effects.

Suzuki-Miyaura Coupling Regioselectivity Cross-Coupling

Comparative pKa and the Impact on Acidic Reactivity and Handling

The presence of both a bromine and a nitro group on the benzoic acid core significantly modulates its acidity. The calculated pKa of 2-bromo-5-nitrobenzoic acid is 2.65. [1] This is markedly more acidic than unsubstituted benzoic acid (pKa ~4.20) and even more so than a mono-substituted analogue like 5-nitrobenzoic acid (pKa ~3.44). [2] This increased acidity is a direct consequence of the electron-withdrawing effects of both the ortho-bromo and meta-nitro substituents. This difference in pKa can be crucial for specific applications, such as the formation of carboxylate salts or its use as an acidic catalyst or reagent where a lower pKa is required. A researcher requiring a more acidic benzoic acid derivative for solubility or reactivity reasons would rationally select this compound over a less-substituted alternative.

pKa Acidity Benzoic Acid Derivatives

High-Value Application Scenarios for 2-Bromo-5-nitrobenzoic acid (CAS 943-14-6)


Synthesis of Balsalazide and Related Anti-Inflammatory Analogues

Procure 2-bromo-5-nitrobenzoic acid as the essential carboxylic acid building block for constructing the core amide linkage in Balsalazide and its structural analogues. The compound's use in this specific patent route confirms its viability and provides a de-risked starting point for medicinal chemistry programs. Researchers should avoid 2-bromo-5-nitrobenzaldehyde, as it lacks the carboxylic acid group necessary for direct amide bond formation without additional, inefficient oxidation steps.

Building Block for Orthogonal Functionalization and Heterocycle Construction

Select this compound for synthetic strategies that require a unique combination of orthogonal reactive handles. The ortho-bromo benzoic acid motif is a known precursor for constructing nitrogen-containing heterocycles via intramolecular cyclization. The carboxylic acid can be used for amide coupling or as a directing group, while the bromine participates in cross-couplings. Its para-blocking capability for ortho-functionalization is a key differentiator from the corresponding chlorinated analogue, which is less reactive in subsequent reductive dehalogenation steps. [1]

Synthesis of Regioisomerically Pure Biaryl Compounds

Utilize 2-bromo-5-nitrobenzoic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions where predictable, high site-selectivity is paramount. The strong electronic bias imposed by the 1,2,4-substitution pattern ensures the first coupling event occurs at the C2 position, as predicted by established regioselectivity models. [2] This rational design element is absent in simpler, non-functionalized bromobenzenes, making this compound the preferred choice for synthesizing complex, densely functionalized biaryl scaffolds with precise control over connectivity.

Specialty Polymer and Material Science Research

Employ 2-bromo-5-nitrobenzoic acid as a precursor for the synthesis of functionalized monomers for novel materials. The nitro group can be reduced to an amine, providing a site for polymer grafting or cross-linking, while the bromine atom can be used in polymerization reactions (e.g., Grignard metathesis polymerization) or to install other functional groups via cross-coupling. The lower melting point and high purity (≥98%) compared to its 4-bromo-3-nitro isomer ensure easier handling and reliable, reproducible polymerization results.

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